molecular formula C6H8Cl2N2 B2857026 2-Chloro-5-methylpyridin-4-amine;hydrochloride CAS No. 2241141-51-3

2-Chloro-5-methylpyridin-4-amine;hydrochloride

Cat. No.: B2857026
CAS No.: 2241141-51-3
M. Wt: 179.04
InChI Key: GKLYHNSUBRGZLD-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 . It is a solid substance that is stored in a dark place under an inert atmosphere at 2-8°C . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of 2-chloro-5-methylpyridin-4-amine involves the reaction with 2-chloro-5-methyl-4-nitropyridine 1-oxide . The process involves hydrogenation carried out for 20 hours at 30℃, under a 3 bar hydrogen overpressure . The reaction solution is then filtered and the filtrate is concentrated to dryness under reduced pressure .


Molecular Structure Analysis

The InChI code for 2-chloro-5-methylpyridin-4-amine is 1S/C6H7ClN2/c1-4-3-9-6 (7)2-5 (4)8/h2-3H,1H3, (H2,8,9) . The compound has a density of 1.260±0.06 g/cm3 .


Physical and Chemical Properties Analysis

2-Chloro-5-methylpyridin-4-amine has a melting point of 115℃ and a predicted boiling point of 310.1±37.0 °C . It has a density of 1.260±0.06 g/cm3 . The compound is a solid and is stored under inert gas (nitrogen or Argon) at 2–8 °C . It is off-white in color .

Scientific Research Applications

Photochemical Dimerization

2-Aminopyridine derivatives, which include 2-Chloro-5-methylpyridin-4-amine, undergo photochemical dimerization. Ultraviolet irradiation in hydrochloric acid solution results in the formation of 1,4-dimers. This process reveals unusual chemical and physical properties of these dimers, which can be significant in various chemical synthesis applications (Taylor & Kan, 1963).

Synthesis of Crown Ethers

2-Aminopyridine compounds are used in the synthesis of new benzo-15-crown-5 ethers. These crown ethers are laterally functionalized and form crystalline complexes with sodium perchlorate. The synthesis and characterization of these ethers contribute to the development of complex molecular structures with potential applications in various chemical processes (Hayvalı et al., 2003).

Catalyzed Amination

2-Chloro-5-methylpyridin-4-amine is used in selective amination processes catalyzed by palladium-xantphos complexes. This method predominantly produces high yields of aminated products, demonstrating the compound's utility in selective chemical synthesis (Ji, Li, & Bunnelle, 2003).

Corrosion Inhibition

In the context of corrosion science, 2-amino-4-methylpyridine (a related compound) has been studied for its effects on the corrosion behavior of mild steel in acidic environments. This suggests potential applications of 2-Chloro-5-methylpyridin-4-amine derivatives in corrosion inhibition (Mert, Yüce, Kardaş, & Yazıcı, 2014).

Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines

The reactions of aminopyridines with Appel salt lead to the synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines. These compounds have been fully characterized, indicating their potential in advanced chemical synthesis (Koutentis, Koyioni, & Michaelidou, 2011).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Properties

IUPAC Name

2-chloro-5-methylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-4-3-9-6(7)2-5(4)8;/h2-3H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLYHNSUBRGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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